molecular formula C11H16N4O2S B1392617 1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide CAS No. 1242960-01-5

1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide

Cat. No. B1392617
M. Wt: 268.34 g/mol
InChI Key: NTWKLFKKBYYJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide (AEDBMS) is a novel and versatile sulfonamide compound that has been the subject of intense scientific research in recent years. AEDBMS has been found to have a wide range of applications in both chemical and biological sciences. In particular, it has been used to synthesize a variety of organic compounds, and has also been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that certain metal complexes of benzimidazole-derived sulfonamides demonstrate significant antibacterial activity against various bacterial strains but do not exhibit antifungal activity (Ashraf et al., 2016). Similarly, other studies have synthesized 5-substituted-2-(1-H-benzimidazole) sulfonamides and confirmed their antimicrobial potency against bacterial and fungal strains (Rane et al., 2010).

Antibacterial and Antifungal Activities

Further studies have synthesized various benzimidazole-based sulfonamides and evaluated them for antibacterial and antifungal activities. For instance, 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives exhibited a high degree of antibacterial activity comparable to certain known antibiotics (Gadad et al., 2000).

Synthesis in Aqueous Media

There is research on the one-step synthesis of benzazole- and azole-based sulfonamides in aqueous media, demonstrating efficient preparation methods for these compounds (Zali-Boeini et al., 2015).

Polymerisation Reactions

Benzimidazolylmethylamine ZnII and CuII carboxylate complexes have been studied for their structural, mechanistic, and kinetic aspects in polymerisation reactions of ϵ‐caprolactone, indicating potential applications in polymer chemistry (Attandoh et al., 2014).

properties

IUPAC Name

1-(2-aminoethyl)-N,N-dimethylbenzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c1-14(2)18(16,17)9-3-4-11-10(7-9)13-8-15(11)6-5-12/h3-4,7-8H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWKLFKKBYYJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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